S-Hydroxycysteine
Overview
Description
S-oxy-L-cysteine, also known as cysteine sulfoxide, is a derivative of the amino acid L-cysteine. It is characterized by the presence of an S-oxy substituent on the sulfur atom of the cysteine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-oxy-L-cysteine can be synthesized through various methods. One common approach involves the oxidation of L-cysteine using mild oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to prevent over-oxidation, which can lead to the formation of cysteine sulfinic acid or cysteine sulfonic acid .
Industrial Production Methods: In industrial settings, the production of S-oxy-L-cysteine often involves the use of solid-phase peptide synthesis techniques. This method allows for the systematic modification of cysteine-containing peptides by linking cysteine to a resin and then introducing the S-oxy substituent through specific chemical reactions .
Chemical Reactions Analysis
Types of Reactions: S-oxy-L-cysteine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert S-oxy-L-cysteine to cysteine sulfinic acid or cysteine sulfonic acid.
Reduction: S-oxy-L-cysteine can be reduced back to L-cysteine using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The S-oxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Reaction Conditions: Controlled temperature and pH to prevent over-oxidation or unwanted side reactions.
Major Products Formed:
Oxidation Products: Cysteine sulfinic acid, cysteine sulfonic acid.
Reduction Products: L-cysteine.
Scientific Research Applications
S-oxy-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in the study of redox biology and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of high-value compounds and as an additive in food and cosmetics.
Mechanism of Action
The mechanism of action of S-oxy-L-cysteine involves its ability to modulate redox reactions within cells. It can act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality allows it to participate in various biochemical pathways, including the regulation of oxidative stress and the maintenance of cellular redox balance .
Molecular Targets and Pathways:
Thiol-Disulfide Exchange Reactions: S-oxy-L-cysteine can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Antioxidant Defense: It contributes to the antioxidant defense system by modulating the levels of reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
S-oxy-L-cysteine is unique among cysteine derivatives due to its specific S-oxy substituent. Similar compounds include:
Cysteine Sulfinic Acid: An oxidation product of S-oxy-L-cysteine with a sulfinic acid group.
Cysteine Sulfonic Acid: A further oxidized form with a sulfonic acid group.
N-acetylcysteine: A derivative of cysteine with an acetyl group, commonly used as a mucolytic agent and antioxidant.
Uniqueness: S-oxy-L-cysteine’s ability to act as both an oxidizing and reducing agent sets it apart from other cysteine derivatives. This dual functionality makes it a valuable compound in redox biology and oxidative stress research .
Properties
IUPAC Name |
(2R)-2-amino-3-hydroxysulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVRPOOYSARH-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972677 | |
Record name | S-Hydroxycysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-80-5, 73243-12-6 | |
Record name | Cysteinesulfenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005722805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteinesulfenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073243126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Hydroxycysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYSTEINESULFENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8KIA847T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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